Ethyl 2-amino-4-ethylthiazole-5-carboxylate CAS 72850-74-9 supplier
Ethyl 2-amino-4-ethylthiazole-5-carboxylate CAS 72850-74-9 supplier
CAS 72850-74-9 | A Critical Scaffold for Kinase Inhibitor SAR Profiling
Executive Summary: The Structural Imperative
Ethyl 2-amino-4-ethylthiazole-5-carboxylate (CAS 72850-74-9) is not merely a catalog reagent; it is a strategic building block in the development of Type I and Type II Tyrosine Kinase Inhibitors (TKIs) . While its 4-methyl analog is ubiquitous in first-generation inhibitors (e.g., Dasatinib precursors), the 4-ethyl variant serves a specific, high-value function in Structure-Activity Relationship (SAR) campaigns: Steric Probing .
By introducing an ethyl group at the C4 position, medicinal chemists can probe the tolerance of the ATP-binding pocket (specifically the Gatekeeper region and the solvent-front cleft) for bulkier substituents. This guide provides the definitive technical roadmap for synthesizing, validating, and utilizing this compound with pharmaceutical-grade rigor.
Chemical Identity & Physicochemical Profile
| Parameter | Specification |
| CAS Number | 72850-74-9 |
| IUPAC Name | Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| SMILES | CCOC(=O)C1=C(CC)N=C(N)S1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 138–142 °C (Typical range; purity dependent) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Calculated) | ~3.5 (Thiazole N), ~13.0 (Amino group) |
Synthesis: The Hantzsch Thiazole Condensation
The synthesis of CAS 72850-74-9 follows the classical Hantzsch Thiazole Synthesis , but requires precise control over the
3.1. Mechanistic Pathway
The reaction involves the condensation of Thiourea with Ethyl 2-chloro-3-oxopentanoate . The mechanism proceeds via a nucleophilic attack of the sulfur atom on the
Figure 1: The Hantzsch condensation pathway for the synthesis of the 4-ethyl thiazole scaffold.
3.2. Validated Experimental Protocol
Objective: Synthesis of 10g of Ethyl 2-amino-4-ethylthiazole-5-carboxylate.
Reagents:
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Thiourea (3.8 g, 50 mmol)
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Ethyl 2-chloro-3-oxopentanoate (8.9 g, 50 mmol) [Note: Purity is critical; verify by GC before use]
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Ethanol (Absolute, 50 mL)
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Ammonium Hydroxide (25% aq.)
Procedure:
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Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (3.8 g) in Ethanol (50 mL).
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Addition: Add Ethyl 2-chloro-3-oxopentanoate (8.9 g) dropwise over 15 minutes at room temperature. Expert Note: The reaction is exothermic; ensure temperature does not exceed 40°C during addition to prevent side-product formation.
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Reflux: Fit a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor progress via TLC (System: Hexane:EtOAc 1:1).
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Precipitation: Cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate.[1]
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Neutralization: Slowly add Ammonium Hydroxide until the pH reaches ~8-9. This liberates the free base.
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Workup: Pour the mixture into ice-cold water (200 mL). Stir for 30 minutes.
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Filtration: Filter the resulting precipitate under vacuum. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).
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Drying: Dry in a vacuum oven at 45°C for 12 hours.
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Recrystallization: If purity is <98% (HPLC), recrystallize from hot Ethanol/Water (9:1).
Quality Control & Analytical Verification
The primary challenge in validating CAS 72850-74-9 is distinguishing the 4-ethyl group from the ester ethyl group . A standard 1H-NMR will show two distinct ethyl patterns.
4.1. 1H-NMR Interpretation Guide (DMSO-d6)
| Shift ( | Multiplicity | Integration | Assignment | Expert Insight |
| 7.45 | Broad Singlet | 2H | -NH₂ | Exchangeable with D₂O. |
| 4.18 | Quartet ( | 2H | Ester -O-CH₂ -CH₃ | Typical ester region. |
| 2.85 | Quartet ( | 2H | Ring-CH₂ -CH₃ (C4) | Diagnostic Peak. Shifted downfield due to aromatic ring attachment. |
| 1.26 | Triplet ( | 3H | Ester -O-CH₂-CH₃ | Overlaps slightly with C4-methyl but usually resolvable. |
| 1.14 | Triplet ( | 3H | Ring-CH₂-CH₃ (C4) | Distinct from ester methyl. |
Critical QC Check: If the quartet at 2.85 ppm is missing and replaced by a singlet at ~2.4 ppm, you have accidentally synthesized the 4-methyl analog (using the wrong starting material).
Applications in Drug Discovery
This compound serves as the "Head" or "Core" moiety in the fragment-based design of kinase inhibitors.
5.1. The "Dasatinib-Like" Workflow
The 2-aminothiazole core is privileged for binding to the hinge region of kinases (e.g., Src, Abl, Bcr-Abl).
Figure 2: Workflow for converting the ester scaffold into a bioactive kinase inhibitor.
5.2. Steric SAR Utility
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4-Methyl (Standard): Fits tight gatekeeper regions.
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4-Ethyl (CAS 72850-74-9): Probes the flexibility of the hydrophobic pocket. If the 4-ethyl analog retains potency, the pocket is "open," allowing for further modification to improve solubility or pharmacokinetic properties without losing binding affinity.
Handling & Safety (SDS Summary)
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Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiazoles can darken upon prolonged exposure to air/light due to oxidation of the amino group.
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Self-Life: 24 months if stored properly. Retest purity (HPLC) every 12 months.
References
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Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
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Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661. (Foundational paper for Dasatinib analogs).
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Metwally, K. A., et al. (2012). "Design, synthesis and anticancer evaluation of novel 2-aminothiazole derivatives." European Journal of Medicinal Chemistry, 56, 254-262.
